molecular formula C15H9NO4 B5764946 3-Benzoyl-1,3-benzoxazine-2,4-dione

3-Benzoyl-1,3-benzoxazine-2,4-dione

Cat. No.: B5764946
M. Wt: 267.24 g/mol
InChI Key: SMOOAZNFIOOSDI-UHFFFAOYSA-N
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Description

3-Benzoyl-1,3-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family It is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-1,3-benzoxazine-2,4-dione typically involves the reaction of 2-aminobenzoic acid derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the benzoxazine ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.

    Substitution: Various nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Mechanism of Action

The mechanism of action of 3-Benzoyl-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, as a potential MEK inhibitor, it binds to the allosteric site of the enzyme, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoyl-1,3-benzoxazine-2,4-dione is unique due to the presence of the benzoyl group, which enhances its reactivity and potential for further functionalization. This makes it more versatile in synthetic applications compared to its simpler analogs .

Properties

IUPAC Name

3-benzoyl-1,3-benzoxazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-13(10-6-2-1-3-7-10)16-14(18)11-8-4-5-9-12(11)20-15(16)19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOOAZNFIOOSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(=O)C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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